molecular formula C23H23N5O3S B1374752 4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide CAS No. 1396771-17-7

4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide

Cat. No. B1374752
M. Wt: 449.5 g/mol
InChI Key: IFTJEMBCNXZLST-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroquinoline Derivatives : A study by Sirakanyan et al. (2015) explored the synthesis of various tetrahydroquinoline derivatives, including structures similar to the compound . They found unexpected results in the cyclization process, leading to the formation of novel compounds (Sirakanyan et al., 2015).

  • Formation of Pyrazolo[3,4-b]Pyridines : Utilizing a Smiles-like rearrangement in the synthesis process, the study by Sirakanyan et al. (2015) also led to the creation of new pyrazolo[3,4-b]pyridines. This rearrangement offers a new method for synthesizing biologically interesting compounds with good to excellent yields (Sirakanyan et al., 2015).

Antimicrobial and Antitumor Activities

  • Antimycobacterial Properties : Senthilkumar et al. (2009) synthesized compounds structurally related to the compound , which demonstrated significant in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).

  • Antitumor Potential : Alqasoumi et al. (2010) reported the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, showing promising in vitro antitumor activity. Some compounds outperformed the reference drug Doxorubicin in efficacy (Alqasoumi et al., 2010).

Antioxidant and Enzyme Inhibition Properties

  • Lipoxygenase Inhibition : Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, displaying notable inhibition against the lipoxygenase enzyme. This finding suggests potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).

  • Antioxidant Activity in Lubricating Oils : Habib et al. (2014) synthesized quinazolones that exhibited high antioxidant activity, suggesting their utility in enhancing the performance of lubricating oils (Habib et al., 2014).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

4-[5-amino-6-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyrazin-2-yl]-N-cyclopropyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-28(17-5-6-17)32(30,31)18-7-2-14(3-8-18)20-13-26-22(24)21(27-20)16-4-9-19-15(12-16)10-11-25-23(19)29/h2-4,7-9,12-13,17H,5-6,10-11H2,1H3,(H2,24,26)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTJEMBCNXZLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC5=C(C=C4)C(=O)NCC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide

Synthesis routes and methods

Procedure details

General method C was applied to 4-(5-amino-6-bromopyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide (383 mg, 1.00 mmol) and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (300 mg, 1.1 mmol) to provide 4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide (382 mg, 85% yield) after purification by preparatory HPLC. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (s, 1H), 8.26 (d, J=8.5 Hz, 2H), 8.03 (br. s., 1H), 7.97 (d, J=8.0 Hz, 1H), 7.84 (d, J=8.5 Hz, 2H), 7.74 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 3.42 (t, J=5.3 Hz, 2H), 2.99 (t, J=6.4 Hz, 2H), 2.67 (s, 3H), 1.77-1.86 (m, 1H), 0.61-0.81 (m, 4 H); MS (EI) m/z=450.5 [M+1]+.
Name
4-(5-amino-6-bromopyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
Quantity
383 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
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4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
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4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
Reactant of Route 4
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4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
Reactant of Route 5
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4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide

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